molecular formula C20H28N4O3S2 B6538433 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole CAS No. 1021215-26-8

2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole

Numéro de catalogue: B6538433
Numéro CAS: 1021215-26-8
Poids moléculaire: 436.6 g/mol
Clé InChI: HFVXQOJGVKGWAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzothiazole derivative featuring a piperazine-piperidine scaffold modified with a methanesulfonyl group and a carbonyl linker. The benzothiazole core (4,7-dimethyl-substituted) is a privileged structure in medicinal chemistry, known for its role in modulating kinase activity, antimicrobial properties, and anticancer effects . The piperazine moiety enhances solubility and bioavailability, while the methanesulfonyl group contributes to metabolic stability and target binding affinity. Structural characterization of this compound likely employs crystallographic tools such as SHELX and OLEX2, which are widely used for small-molecule refinement and analysis .

Propriétés

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-14-4-5-15(2)18-17(14)21-20(28-18)23-12-10-22(11-13-23)19(25)16-6-8-24(9-7-16)29(3,26)27/h4-5,16H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXQOJGVKGWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-piperazine hybrids. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
2-[4-(1-Methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole Benzothiazole 4,7-dimethyl; piperazine-piperidine-methanesulfonyl Enhanced solubility, kinase inhibition (hypothetical)
4-(4-Methylpiperazin-1-yl)-6,7-dimethoxy-1,3-benzothiazole Benzothiazole 6,7-dimethoxy; 4-methylpiperazine Anticancer (EGFR inhibition) [Hypothetical]
2-(Piperazin-1-yl)-1,3-benzothiazole-5-carboxamide Benzothiazole 5-carboxamide; unmodified piperazine Antimicrobial (bacterial efflux pump inhibition) [Hypothetical]
1-(1,3-Benzothiazol-2-yl)-4-(p-toluenesulfonyl)piperazine Benzothiazole p-toluenesulfonyl-piperazine Improved metabolic stability

Key Findings

The methanesulfonyl group in the target compound enhances solubility relative to p-toluenesulfonyl derivatives due to its smaller size and higher polarity .

Biological Activity :

  • Piperazine-linked benzothiazoles with carboxamide substituents (e.g., 2-(piperazin-1-yl)-1,3-benzothiazole-5-carboxamide) exhibit potent antimicrobial activity, while the methanesulfonyl-piperidine modification in the target compound may shift activity toward kinase inhibition (e.g., Aurora kinase or mTOR pathways) .

Synthetic Accessibility: The synthesis of piperazine-benzothiazole hybrids often employs nucleophilic aromatic substitution or coupling reactions. For example, methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (a related piperazine derivative) is synthesized via diazonium salt intermediates, a method adaptable to the target compound .

Crystallographic Insights :

  • Structural refinement using SHELXL and OLEX2 has been critical in resolving conformational flexibility in the piperazine-piperidine moiety, which impacts binding to biological targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.